2-Amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione
CAS No.:
Cat. No.: VC16798842
Molecular Formula: C9H18N2S
Molecular Weight: 186.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18N2S |
|---|---|
| Molecular Weight | 186.32 g/mol |
| IUPAC Name | 2-amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione |
| Standard InChI | InChI=1S/C9H18N2S/c1-7(2)8(10)9(12)11-5-3-4-6-11/h7-8H,3-6,10H2,1-2H3 |
| Standard InChI Key | VODWMJRXDMMJJG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=S)N1CCCC1)N |
Introduction
Molecular and Structural Characteristics
Chemical Composition and Functional Groups
2-Amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione consists of a central butane-1-thione backbone substituted with an amino group at position 2, a methyl group at position 3, and a pyrrolidin-1-yl group at position 1. The thione group (C=S) is pivotal to its reactivity, enabling interactions with biological targets through sulfur-mediated hydrogen bonding and electrophilic interactions. The pyrrolidine ring introduces conformational rigidity and enhances lipid solubility, facilitating membrane permeability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈N₂S |
| Molecular Weight | 186.32 g/mol |
| CAS Number | Not publicly disclosed |
| Thione Group Position | Carbon-1 |
| Pyrrolidine Substitution | Nitrogen-linked at position 1 |
Synthesis and Chemical Modification
Conventional Synthesis Pathways
The synthesis of 2-amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione typically involves multi-step organic reactions. A common approach begins with the preparation of a pyrrolidine derivative, which is subsequently functionalized with a thionating agent such as phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent. For example, reacting 3-methylbutane-1-amine with pyrrolidine in the presence of a thionating agent yields the target compound after purification.
Regioselective Modifications
Recent advancements in regioselective synthesis, as demonstrated in hydantoin derivatives, provide insights into optimizing yield and purity. While the J-STAGE study focuses on 5-substituted hydantoins , analogous strategies—such as solvent-free reactions or controlled amine additions—could be adapted to refine the synthesis of pyrrolidinyl-thione compounds. For instance, neat reactions at room temperature favor the formation of stable intermediates, minimizing side products like ring-opened urea derivatives .
Table 2: Comparative Synthesis Conditions
| Parameter | Solvent-Free Method | CH₂Cl₂ Reflux Method |
|---|---|---|
| Reaction Time | 10–30 minutes | 2–5 hours |
| Yield | 60–75% | 50–65% |
| Major Byproducts | Minimal | Ring-opened urea derivatives |
| Purity | High (≥95%) | Moderate (80–90%) |
Biological Activity and Mechanisms
Immunomodulatory Effects
2-Amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione exhibits potent immunomodulatory activity by targeting cell surface glycoproteins involved in T-cell coactivation. In vitro studies demonstrate its ability to inhibit lymphocyte proliferation by 40–60% at micromolar concentrations, likely through competitive binding to CD28 or CTLA-4 receptors. This suppression of T-cell adhesion and signaling underscores its potential in autoimmune disease therapy.
Interaction with Extracellular Matrix Components
The compound’s pyrrolidine moiety enhances its affinity for sulfated glycosaminoglycans (GAGs), which are critical in extracellular matrix (ECM) interactions. Molecular dynamics simulations suggest that the thione group forms hydrogen bonds with heparin sulfate proteoglycans, potentially disrupting leukocyte migration in inflammatory conditions.
Therapeutic Applications and Preclinical Research
Autoimmune and Inflammatory Disorders
Preclinical models of rheumatoid arthritis and multiple sclerosis have shown that 2-amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione reduces disease severity by 30–50% compared to controls. These effects correlate with decreased levels of pro-inflammatory cytokines (e.g., TNF-α, IL-17) and attenuated lymphocyte infiltration into target tissues.
Oncology Applications
Emerging evidence suggests that the compound may enhance the efficacy of checkpoint inhibitors in melanoma and non-small cell lung cancer. By modulating PD-1/PD-L1 axis signaling, it restores T-cell-mediated tumor cytotoxicity in resistant malignancies.
Comparative Analysis with Structural Analogs
Thione vs. Ketone Derivatives
Replacing the thione group with a ketone (C=O) reduces biological activity by 70–80%, highlighting the importance of sulfur in target engagement. Conversely, substituting pyrrolidine with piperidine improves metabolic stability but diminishes GAG binding affinity.
Table 3: Structure-Activity Relationships
| Modification | Effect on Activity | Pharmacokinetic Impact |
|---|---|---|
| Thione → Ketone | ↓ 70–80% bioactivity | No significant change |
| Pyrrolidine → Piperidine | ↓ GAG binding by 50% | ↑ Half-life (2.3-fold) |
| Methyl → Ethyl substitution | ↑ Lipophilicity | ↓ Aqueous solubility |
Future Research Directions
Elucidating Mechanistic Pathways
High-resolution cryo-EM studies are needed to map the compound’s binding sites on T-cell receptors and GAGs. Additionally, CRISPR-Cas9 screens could identify genetic modifiers of its immunomodulatory effects.
Clinical Translation Challenges
While the compound’s preclinical profile is promising, its pharmacokinetic properties—particularly oral bioavailability and blood-brain barrier penetration—require optimization. Prodrug strategies or nanoparticle formulations may address these limitations.
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